

# triethylene glycol diacetate material safety data sheet (MSDS)

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## Compound of Interest

Compound Name: *Triethylene glycol diacetate*

Cat. No.: *B090098*

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An In-depth Technical Guide to the Material Safety Data Sheet for **Triethylene Glycol Diacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological data for **Triethylene Glycol Diacetate** (CAS No. 111-21-7), compiled from its Material Safety Data Sheet (MSDS) and supplementary technical sources. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety protocols.

## Chemical and Physical Properties

**Triethylene glycol diacetate** is a colorless, odorless liquid.<sup>[1]</sup> It is completely soluble in water.<sup>[2]</sup> A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of **Triethylene Glycol Diacetate**

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{18}O_6$	[3]
Molecular Weight	234.25 g/mol	[3]
CAS Number	111-21-7	[3]
EINECS Number	203-846-0	[2]
Appearance	Colorless, clear liquid	[3]
Odor	Odorless	[1]
Melting Point	-50 °C / -58 °F	[3]
Boiling Point	286 °C / 546.8 °F	[3][4]
Flash Point	163 °C / 325.4 °F	[3][4]
Density	1.12 g/cm <sup>3</sup>	[4]
Vapor Pressure	0.00271 mmHg at 25°C	[2]
Water Solubility	1000 g/L at 20°C (Completely soluble)	[2]
Refractive Index	1.4400	[2]

## Toxicological Data

The toxicological profile of **triethylene glycol diacetate** is characterized by low acute toxicity. Detailed quantitative data from key toxicological studies are summarized in Table 2. The substance is not classified as hazardous according to most suppliers and shows no evidence of being a persistent, bioaccumulative, and toxic (PBT) substance.[5]

Table 2: Summary of Toxicological Data

Endpoint	Species	Route	Value	Classification	Reference(s)
Acute Toxicity	Rat	Oral	LD50 = 22600 µL/kg	Not Classified	[4][5]
Rabbit	Dermal	LD50 = 9040 mg/kg		Not Classified	[4][5]
Rat	Inhalation	No data available		Not Classified	[4][5]
Skin Corrosion/Irritation	Rabbit	Dermal	No irritation observed	Not Classified	[6]
Serious Eye Damage/Irritation	Rabbit	Ocular	Mild, transient irritation	Not Classified	[7][8]
Reproductive Toxicity	Mouse	Oral	No effects on reproductive function up to 5.45 g/kg/day	Not Classified	[1]
Developmental Toxicity	Mouse	Oral	Reversible reduction in pup body weight at high doses	Not Classified	[1][9]

## Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the critical evaluation of safety data. The following sections describe the protocols, based on OECD guidelines and NTP reports, that are standard for the endpoints listed.

### Acute Dermal Toxicity (Limit Test - OECD 402)

An acute dermal toxicity limit test was conducted to determine the potential hazard from short-term dermal exposure.[10][11]

- Test Species: Wistar rats (5 males, 5 females).[10]
- Dose Level: A single limit dose of 2000 mg/kg body weight was administered.[10]
- Procedure: The test substance was applied undiluted to a clipped area of the dorsal trunk, covering at least 10% of the body surface. The site was covered with a semi-occlusive dressing for a 24-hour exposure period.[10]
- Observation Period: Animals were observed for 14 days following application.[10]
- Parameters Measured: Mortality, clinical signs of systemic toxicity, local skin effects, and body weight changes were recorded. A gross necropsy was performed at the end of the study.[10]
- Results: No mortality, systemic toxicity, or local skin effects were observed. All animals gained weight normally, leading to the conclusion that the dermal LD50 is greater than 2000 mg/kg.[10]

## Acute Dermal Irritation/Corrosion (OECD 404)

This study assessed the potential of the substance to cause skin irritation or corrosion.[6][12][13]

- Test Species: New Zealand White rabbits (3 young adults).[6]
- Procedure: 0.5 mL of the test substance was applied via a topical semi-occlusive dressing to an intact skin area. The duration of application was 4 hours.[6]
- Observation Period: Dermal reactions were scored at 60 minutes, 24, 48, and 72 hours after removal of the dressing.[6][14]
- Parameters Measured: The skin was evaluated for erythema (redness) and edema (swelling). Mortality, clinical signs, and body weight changes were also monitored.[6]

- Results: No dermal irritation or corrosion was observed in any animal. The skin irritation score was calculated as 0.00 for all animals.[6]

## Acute Eye Irritation/Corrosion (OECD 405)

The potential for the substance to cause eye irritation or corrosion was evaluated.[8][15][16]

- Test Species: Albino rabbits (3 animals).[8]
- Procedure: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye remained untreated and served as a control.[8]
- Observation Period: The eyes were examined at 1, 24, 48, and 72 hours after application, and observations continued for up to 5 days to assess the reversibility of effects.[8]
- Parameters Measured: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) were scored according to a standardized grading system.[8]
- Results: The substance caused mild, transient irritation. Effects included hyperaemic blood vessels and slight swelling of the lids, which were completely reversible within 4-5 days. No corneal opacity or effects on the iris were observed in the long term.[8]

## Reproductive and Developmental Toxicity (NTP Continuous Breeding Protocol)

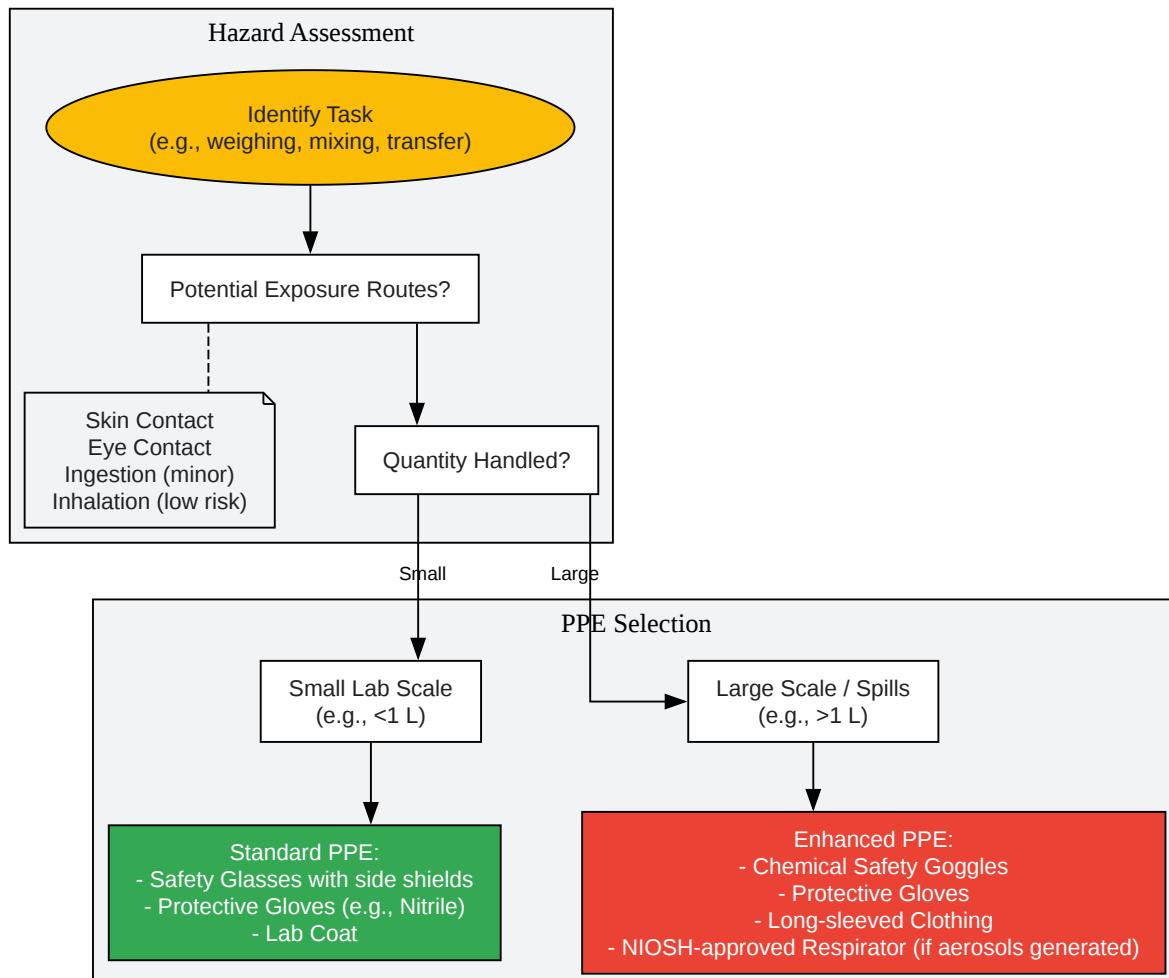
This study evaluated the effects of **triethylene glycol diacetate** on reproductive function and development over a continuous exposure period.[1][9]

- Test Species: Swiss CD-1 mice.[1]
- Procedure: Breeding pairs (20 per group) were administered the test substance in drinking water at concentrations of 0%, 0.75%, 1.5%, and 3% (calculated to be approximately 1.31, 2.62, and 5.25-5.45 g/kg/day). The exposure occurred during a 98-day cohabitation period. [1][9]
- Parameters Measured:

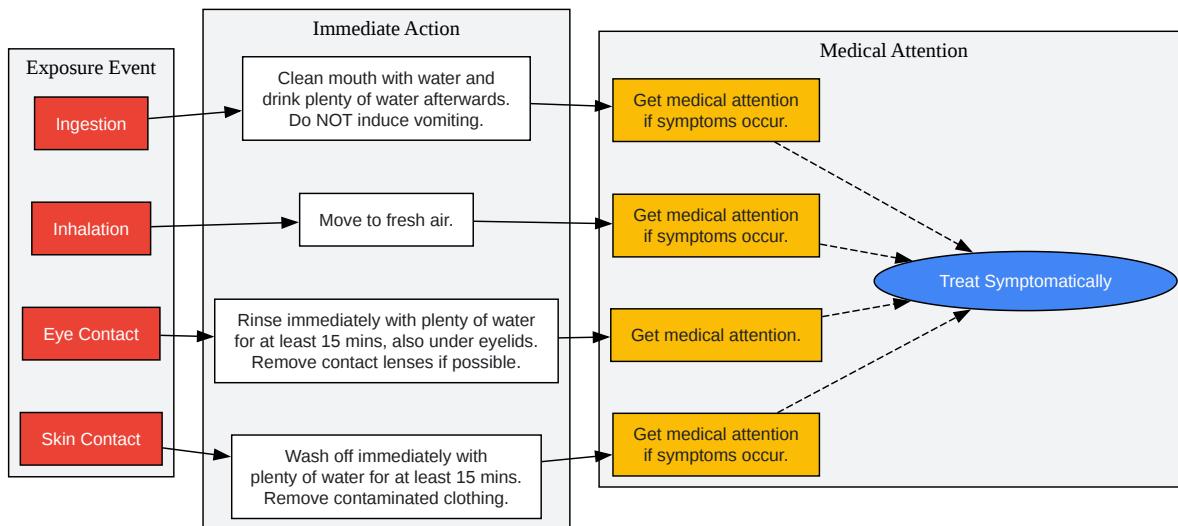
- F0 Generation: Reproductive function was assessed by the number of litters per pair, number of live pups per litter, proportion of pups born alive, and pup weight.[1]
- F1 Generation: The last litter was weaned and continued on the same treatment. Second-generation mating trials assessed mating, fertility, and F2 pup viability and weight. F1 adults were necropsied to evaluate organ weights and sperm parameters.[9]
- Results: No apparent effects on the reproductive function of the F0 mice were observed. However, a reversible reduction in pup body weight was noted in the F1 generation at the highest dose during lactation, indicating some developmental toxicity at high exposure levels. Necropsy of F1 adults revealed a slight increase in relative kidney weight but no effects on sperm parameters.[1][9]

## Safety and Handling Workflows

Effective safety management requires clear and logical procedures for hazard identification, emergency response, and spill control. The following diagrams illustrate these critical workflows.

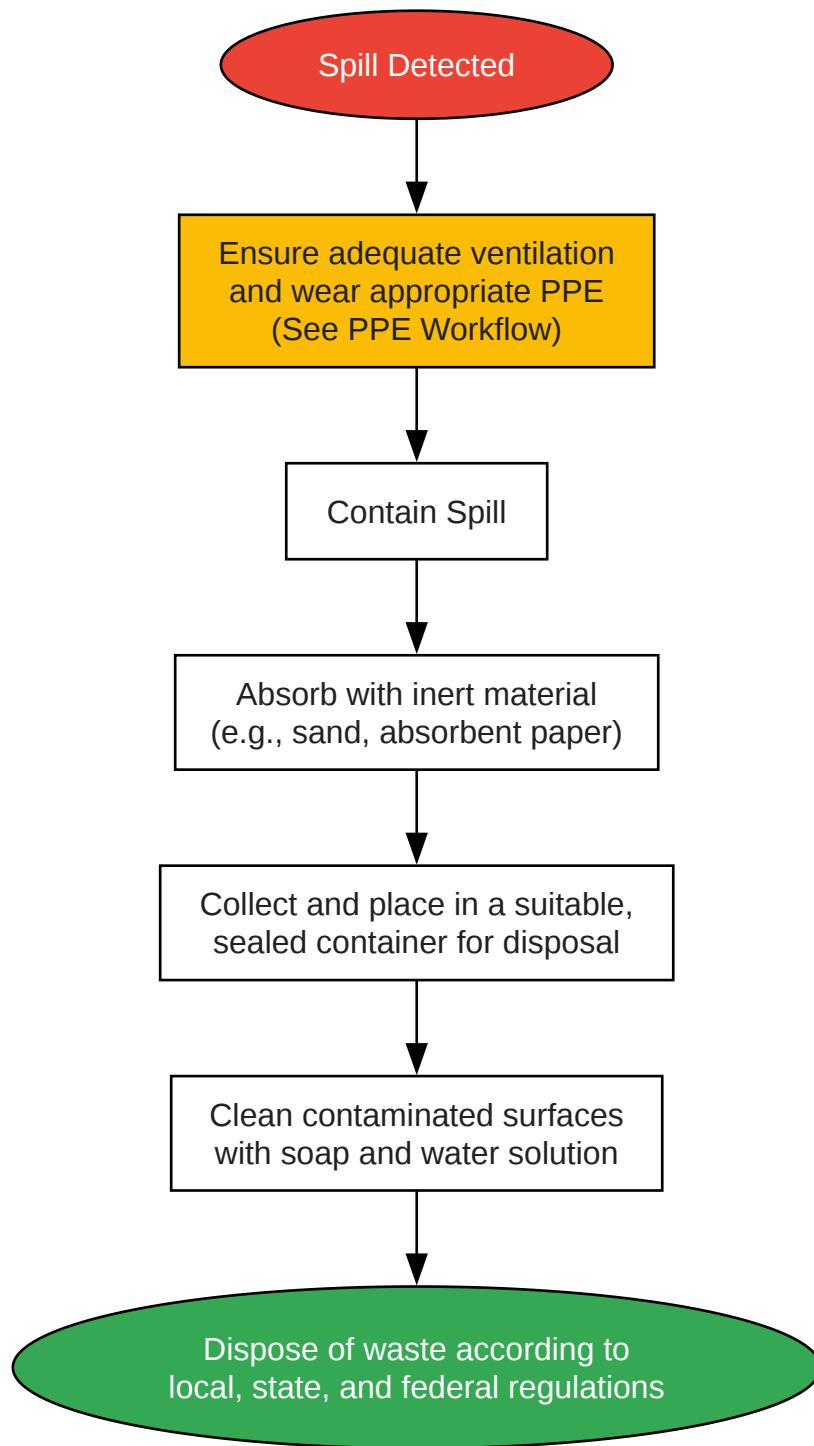
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Caption: Hazard Identification and PPE Selection Workflow.



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Caption: First Aid Measures for Different Exposure Routes.



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Caption: Small-Scale Spill Response Procedure.

## Conclusion

**Triethylene glycol diacetate** exhibits a low order of acute toxicity and is not classified as a hazardous substance. The primary hazards are associated with mild, transient eye irritation upon direct contact.<sup>[7]</sup> Reproductive and developmental effects have only been observed in animal studies at very high doses that are not relevant to typical laboratory or industrial handling scenarios.<sup>[1]</sup> Standard laboratory personal protective equipment, including safety glasses and gloves, is sufficient for handling small quantities. Adherence to the outlined safety and first aid procedures will ensure safe handling and mitigate risks associated with accidental exposure.

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